(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions may target the thioxo group.
Substitution: Substitution reactions can occur at various positions on the benzylidene and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a thioether.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound has been investigated for its antimicrobial, antifungal, and anticancer properties. It may interact with various biological targets, including enzymes and receptors.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene derivatives: Studied for their antimicrobial and anticancer activities.
Uniqueness
(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazolidinones and benzylidene derivatives.
Properties
IUPAC Name |
(5Z)-5-[(2-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-15-7-2-3-8(13)6(4-7)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJUJHJJZCVXBL-UITAMQMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=C2C(=O)NC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=C\2/C(=O)NC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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